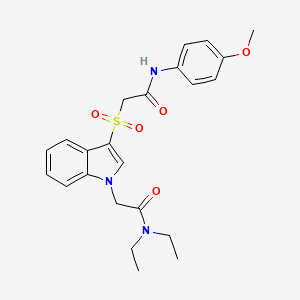
N,N-diethyl-2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N,N-diethyl-2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide (CAS Number: 878056-41-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.
The molecular formula of this compound is C23H27N3O5S, with a molecular weight of 457.5 g/mol. The structure includes an indole moiety, which is often associated with various biological activities, including anticancer effects.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, derivatives containing the 4-methoxyphenyl group have been shown to possess higher antioxidant activity compared to standard antioxidants like ascorbic acid. The DPPH radical scavenging method is commonly used to evaluate this activity, demonstrating that these compounds can effectively neutralize free radicals, thereby potentially protecting cells from oxidative stress .
The anticancer potential of this compound is hypothesized to be linked to its ability to inhibit specific cellular pathways involved in tumor growth. Studies have shown that similar indole-based compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Case Studies
- MTT Assay on Cancer Cell Lines : In vitro studies using the MTT assay have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). For example, certain derivatives showed IC50 values significantly lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents .
- Structure Activity Relationship (SAR) : The SAR analysis revealed that modifications in the phenyl ring and the presence of specific functional groups significantly influence the anticancer activity. For instance, substituents like methoxy or halogens enhance the cytotoxic effects against targeted cancer cells .
Propriétés
IUPAC Name |
N,N-diethyl-2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-4-25(5-2)23(28)15-26-14-21(19-8-6-7-9-20(19)26)32(29,30)16-22(27)24-17-10-12-18(31-3)13-11-17/h6-14H,4-5,15-16H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVOLQLCMYPHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














